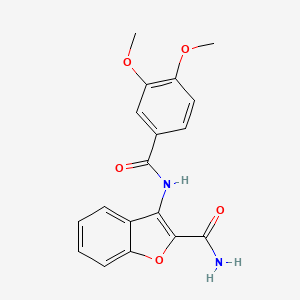

3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-13-8-7-10(9-14(13)24-2)18(22)20-15-11-5-3-4-6-12(11)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFLOKVZCJLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of benzofuran-2-carboxylic acid.

Amidation Reaction: The benzofuran-2-carboxylic acid is then subjected to an amidation reaction with 3,4-dimethoxyaniline to form the corresponding amide.

Transamidation: The final step involves a transamidation reaction to yield the desired this compound.

Chemical Reactions Analysis

3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents.

Transamidation: This reaction is commonly used to modify the amide group in the compound.

Common reagents used in these reactions include palladium catalysts for C–H arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to act as enzyme inhibitors, targeting specific enzymes involved in various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the benzamido and phenyl rings, which significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Electronic Effects: The 3,4-dimethoxy groups in the target compound are electron-donating, contrasting with halogenated analogs (e.g., Cl/F in ), which are electron-withdrawing. Compared to caffeic acid (3,4-dihydroxybenzeneacrylic acid, ), the methoxy substitution reduces antioxidant capacity but may enhance metabolic stability .

In contrast, the naphthyl-substituted analog (, MW 434.5) introduces a bulky aromatic system, likely increasing lipophilicity and altering binding kinetics .

Bioactivity: Antioxidant activity is prominent in 7-methoxy derivatives (), suggesting that methoxy positioning (C7 vs. C3/C4) modulates radical-scavenging efficiency.

Biological Activity

3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. The structure comprises a benzofuran core, which is known for its presence in various biologically active natural products, making it a valuable scaffold for drug design. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N2O4. The compound features:

- Benzofuran moiety : Contributes to its biological activity.

- Amido group : Enhances binding affinity to biological targets.

- Methoxy groups : May influence solubility and interaction with receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells. The presence of methoxy groups enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzofuran derivatives. For instance:

- Selectivity Against Cancer Cells : Compounds similar to this compound have shown selective toxicity towards various cancer cell lines, such as breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

- Mechanistic Insights : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds:

- Activity Against Bacteria : Some derivatives exhibit selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis, while showing limited effects on Gram-negative strains .

- Fungal Inhibition : Certain structures have demonstrated antifungal properties against pathogens such as Candida albicans, suggesting potential for treating fungal infections.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure:

- Methoxy Substitutions : Variations in the position and number of methoxy groups can significantly affect the compound's potency. For instance, increasing steric hindrance through additional substituents may reduce inhibitory activities .

- Comparative Analysis : Studies comparing this compound with others reveal that specific substitutions can enhance or diminish biological activity, guiding future synthetic modifications aimed at optimizing therapeutic effects .

Case Studies and Research Findings

A collection of studies provides insights into the practical applications and effectiveness of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.